

# tirabrutinib chronic lymphocytic leukemia clinical trial

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## Compound Focus: Tirabrutinib

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## Clinical Application Notes for Tirabrutinib in R/R CLL

**Tirabrutinib** (ONO-4059/GS-4059) is a second-generation, potent, irreversible, and highly selective oral Bruton's tyrosine kinase (BTK) inhibitor. Its development aimed to overcome the off-target toxicities associated with first-generation inhibitors like ibrutinib by achieving greater kinome selectivity [1] [2] [3].

### Efficacy and Clinical Impact

In clinical trials, **tirabrutinib** monotherapy has shown high efficacy in patients with relapsed or refractory B-cell malignancies, including CLL.

Table 1: Summary of Efficacy from Key Clinical Studies

Study / Trial Phase	Patient Population	Overall Response Rate (ORR)	Key Efficacy Findings
Phase I Meta-analysis (7 studies)	R/R B-cell lymphomas (CLL, PCNSL, MCL, WM)	Pooled ORR: <b>72.5%</b> [1]	Highest median Progression-Free Survival (mPFS) observed in CLL patients: <b>38.5 months</b> [1].

Study / Trial Phase	Patient Population	Overall Response Rate (ORR)	Key Efficacy Findings
Phase I Trial (Walter et al.)	R/R CLL (n=24 evaluable)	<b>96%</b> (23/24 patients) [4]	Demonstrated significant therapeutic activity in a high-response cohort.
Phase I Long-Term Follow-up	Japanese patients with B-cell malignancies (n=17, incl. 1 CLL)	ORR: <b>76.5%</b> (13/17 patients) [2] [3]	Median Duration of Response (DOR): <b>2.59 years</b> ; confirming long-term efficacy [2].

## Safety and Tolerability Profile

The safety profile of **tirabrutinib** is considered manageable, with most adverse events being low-grade. The following table synthesizes the most common adverse events (AEs) reported.

**Table 2: Common Adverse Events Associated with Tirabrutinib Monotherapy**

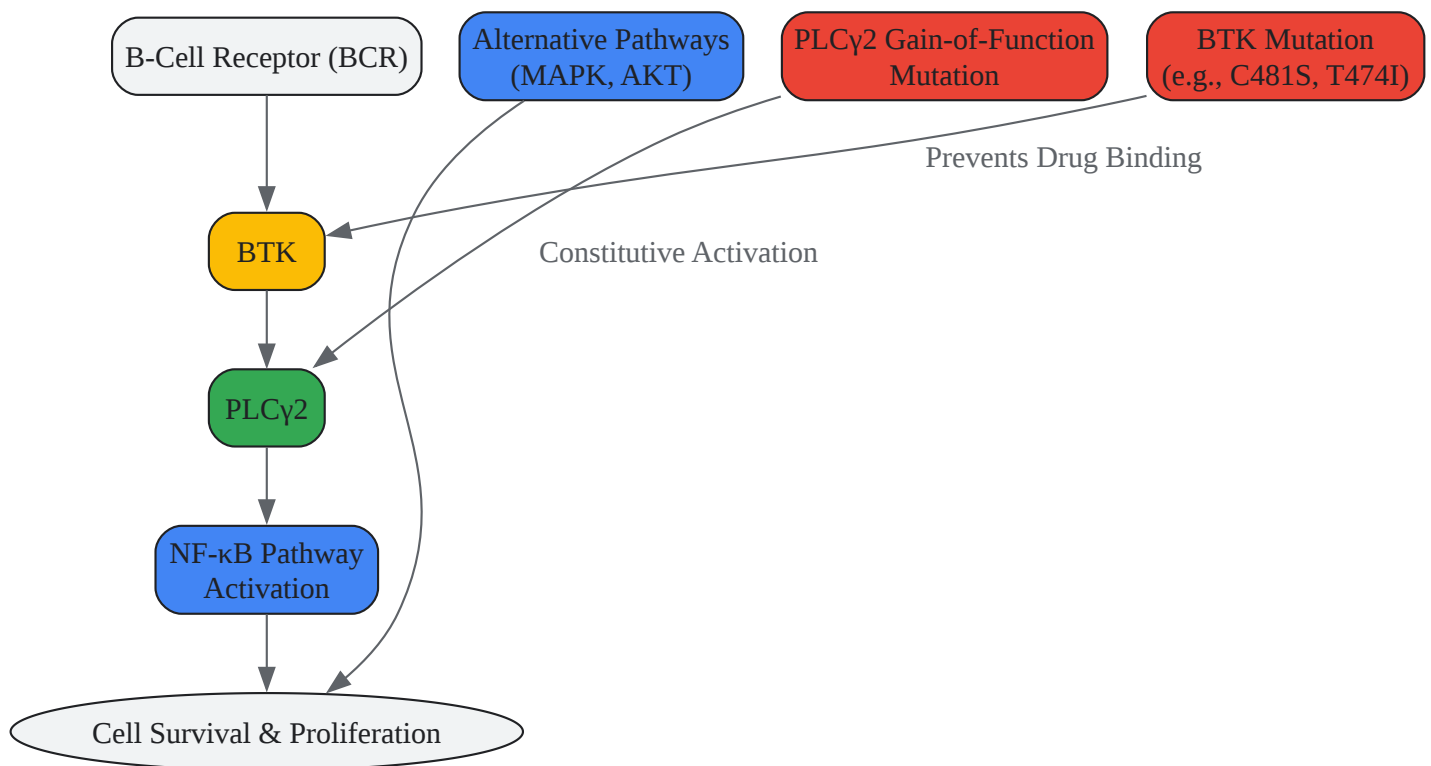
Adverse Event Category	Most Common All-Grade AEs (Incidence)	Most Common Grade $\geq 3$ AEs (Incidence)
<b>Hematologic AEs</b>	Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [1]	Neutropenia (18.4%), Lymphopenia (11.7%), Anemia (10.3%) [1]
<b>Non-Hematologic AEs</b>	Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [1]	Rash was the most frequently reported grade $\geq 3$ non-hematologic AE [4].
<b>Notable Findings</b>	A high incidence of skin-related AEs (e.g., rash, erythema multiforme) is reported [1] [4].	Bleeding events were generally low-grade; no significant atrial fibrillation reported in CLL cohorts [4].

## Mechanisms and Resistance

Resistance to covalent BTK inhibitors like **tirabrutinib** remains a challenge. Understanding these mechanisms is crucial for developing subsequent therapies.

- **On-Target BTK Mutations:** The most common mechanism involves acquired mutations in the BTK gene, primarily at the **C481S** residue. This mutation converts the covalent binding of **tirabrutinib** to a reversible one, reducing drug efficacy [5].
- **PLC $\gamma$ 2 Mutations:** Gain-of-function mutations in PLCG2 (e.g., at R665, S707, L845, M1141), the downstream target of BTK, can hyperactivate B-cell receptor signaling independently of BTK, leading to resistance [6] [5].
- **Other Mechanisms:** Resistance can also occur via mutations in genes of the NF- $\kappa$ B pathway (e.g., **NFKB2**), deletions of chromosomes 2p/8p, or upregulation of alternative survival pathways like MAPK and AKT [6] [5].

The following diagram illustrates the primary resistance mechanisms to BTK inhibitor therapy.



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## Experimental Protocols for Resistance Monitoring

Monitoring the emergence of resistance is key for managing patient treatment. Below is a detailed protocol for detecting BTK and PLCG2 mutations using digital droplet PCR (ddPCR), a highly sensitive and quantitative method [6].

### Protocol 1: Detection of BTK/PLCG2 Mutations via ddPCR

#### 1. Sample Collection and DNA Extraction

- **Source:** Collect peripheral blood (in EDTA tubes) or bone marrow aspirate. For circulating tumor DNA (ctDNA) analysis, isolate plasma from centrifuged blood.
- **Extraction:** Use a commercial kit to extract genomic DNA from white blood cells or ctDNA from plasma. Quantify DNA using a fluorometer.

#### 2. ddPCR Assay Setup

- **Primers/Probes:** Design and validate mutation-specific assays. Example for **BTK C481S** (c.1604G>C):
  - **Forward Primer:** 5'-GGCAGTGTGGATTTTAGCAG-3'
  - **Reverse Primer:** 5'-CACAAACACCAGTCTCCATCA-3'
  - **Wild-Type Probe:** (FAM-labeled) 5'-CTGCCTGCAgTTC-3'
  - **Mutant Probe:** (HEX/VIC-labeled) 5'-CTGCCTGCAcTTC-3'
- **Reaction Mix:** Prepare a 20-22 µL reaction containing ddPCR Supermix, DNA template (up to 100 ng), and primers/probes.
- **Droplet Generation:** Use a droplet generator to partition the reaction into thousands of nanoliter-sized droplets.

#### 3. PCR Amplification

- Perform endpoint PCR on a thermal cycler using manufacturer-recommended cycling conditions.
- **Typical Cycling:** 95°C for 10 min, followed by 40 cycles of 94°C for 30 sec and 55-60°C for 1 min, then 98°C for 10 min.

#### 4. Droplet Reading and Analysis

- Read the plate on a droplet reader.
- Analyze results with companion software, which clusters positive and negative droplets to provide the absolute copy number of mutant and wild-type DNA.

- **Quantification:** Calculate the variant allele frequency (VAF) as:  $VAF = \frac{\text{Mutant Copies}}{\text{Mutant Copies} + \text{Wild-type Copies}} * 100$ .

**Key Applications:** This protocol is suitable for tracking resistance mutation burden over time and can detect minimal residual disease (MRD) with high sensitivity [6].

## Research Perspectives and Combination Strategies

While **tirabrutinib** is effective as a monotherapy, research explores its potential in combination regimens and in overcoming resistance.

- **Combination Therapies:** Early-phase trials have investigated **tirabrutinib** with other targeted agents, such as the PI3K $\delta$  inhibitor idelalisib and the SYK inhibitor entospletinib, with or without obinutuzumab. These studies confirmed tolerable safety profiles but suggested limited added benefit over monotherapy in CLL [4] [7].
- **Next-Generation Agents:** For patients developing resistance to covalent BTK inhibitors like **tirabrutinib**, non-covalent BTK inhibitors (e.g., pirtobrutinib) are a promising option as they can bind BTK independently of the C481 residue [6] [5].
- **Exceptional Responders:** Studies of exceptional responders to **tirabrutinib** in Mantle Cell Lymphoma (MCL) have shown that B-cell aplasia and deep molecular responses (MRD negativity) detected by ddPCR are associated with prolonged remission, highlighting the importance of continuous therapy and sensitive monitoring [6].

## Conclusion

**Tirabrutinib** represents a valuable therapeutic option for R/R CLL, offering high response rates and a manageable safety profile, albeit with a need for monitoring for hematologic and dermatologic toxicities. The future of its application lies in understanding and preempting resistance mechanisms through sophisticated molecular monitoring and exploring its role in rational combination therapies.

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## References

1. Efficacy and safety of tirabrutinib monotherapy in relapsed ... [frontiersin.org]
2. Long-term safety profile of tirabrutinib: final results of a ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Phase I study of tirabrutinib (ONO-4059/GS-4059) in patients ... [pmc.ncbi.nlm.nih.gov]
4. Tirabrutinib - an overview [sciencedirect.com]
5. Resistance to targeted therapies in chronic lymphocytic ... [nature.com]
6. Monitoring of molecular responses to tirabrutinib in a ... [pmc.ncbi.nlm.nih.gov]
7. Dose Escalation and Dose Expansion Study of Tirabrutinib ... [gileadclinicaltrials.com]

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